molecular formula C26H30FN3O3S B2927800 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946366-91-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2927800
M. Wt: 483.6
InChI Key: DZXZQAPNFWVSGQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This would include the study of how the compound reacts with other substances, its reactivity, and the products formed from such reactions.



Physical And Chemical Properties Analysis

This would involve the study of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Fluorescent Zinc Sensors

Bisquinoline derivatives, including compounds with structural similarities to the one inquired about, have been studied for their fluorescent responses toward zinc ions. These compounds demonstrate zinc ion-induced fluorescence, with variations in intensity depending on the substituent groups. This property allows for the application of these compounds in cellular fluorescent microscopic analysis, indicating their potential use in bioimaging and the study of zinc in biological systems (Mikata et al., 2009).

Synthesis and Characterization of Quinazoline Derivatives

The exploration of the pharmacological activities and structure-activity relationships of N-substituted quinazoline derivatives illustrates the potential of compounds like "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide" in drug discovery. These derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potentials, showcasing the compound's relevance in the development of new therapeutic agents (Rahman et al., 2014).

Antitumor Activity of Isoquinoline Derivatives

Research into amino-substituted dihydroisoquinoline diones has revealed a strong dependence of antitumor potency on the position of substitution. Compounds with structural features related to the queried chemical have shown significant efficacy against various tumor cells, including leukemia and solid tumors, with low cardiotoxicity. These findings indicate the potential application of similar compounds in cancer therapy and the design of new antitumor agents (Sami et al., 1995).

Safety And Hazards

This section would detail the safety measures to be taken while handling the compound, its toxicity levels, and the hazards associated with it.


Future Directions

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properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O3S/c1-29(2)22-10-8-20(9-11-22)25(30-15-14-19-6-4-5-7-21(19)18-30)17-28-34(31,32)23-12-13-26(33-3)24(27)16-23/h4-13,16,25,28H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXZQAPNFWVSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

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